3-Amino-4-(dimethylamino)benzoic acid
Overview
Description
3-Amino-4-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, characterized by the presence of both amino and dimethylamino groups on the benzene ring
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-(dimethylamino)benzoic acid, has been found to interact withReplicase polyprotein 1ab and Orf1a polyprotein of SARS-CoV . These proteins play crucial roles in the replication of the virus.
Mode of Action
It’s structurally similar compound, 4-(dimethylamino)benzoic acid, is known to inhibit the action of certain proteins in sars-cov . The compound may interact with its targets, leading to changes in their function or activity.
Result of Action
Its structurally similar compound, 4-(dimethylamino)benzoic acid, is known to act as an inhibitor of ultraviolet mediated damage to skin .
Biochemical Analysis
Biochemical Properties
3-Amino-4-(dimethylamino)benzoic acid plays a significant role in biochemical reactions. It has been used to analyze glucose content from the extraction of starch and soluble sugars . Additionally, it can be used to quantify the activity of peroxidase and manganese peroxidase . The compound interacts with various enzymes and proteins, facilitating biochemical reactions that are crucial for metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of ultraviolet-mediated damage to the skin . The compound’s ability to inhibit enzyme activity, such as peroxidase, highlights its potential in regulating oxidative stress and protecting cells from damage. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(dimethylamino)benzoic acid typically involves the nitration of 4-(dimethylamino)benzoic acid, followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amino group. Common reagents used in these steps include concentrated nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-Amino-4-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Lacks the amino group at the 3-position.
3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a dimethylamino group.
4-Aminobenzoic acid: Lacks the dimethylamino group.
Uniqueness: 3-Amino-4-(dimethylamino)benzoic acid is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs.
Properties
IUPAC Name |
3-amino-4-(dimethylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,10H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQAQBVQZBKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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